molecular formula C16H14N4O B6454560 2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549019-34-1

2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454560
CAS No.: 2549019-34-1
M. Wt: 278.31 g/mol
InChI Key: AWDWONFNYQEXSQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .


Synthesis Analysis

A common method for the synthesis of imidazo[1,2-b]pyridazines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Another method involves the reaction of 4-aryl-1,2-diaminoimidazoles with α,β-unsaturated ketones .


Molecular Structure Analysis

The pyridazine ring in imidazo[1,2-b]pyridazines is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . It is often used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

The pyridazine ring in imidazo[1,2-b]pyridazines is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties contribute to its unique applications in molecular recognition .

Mechanism of Action

The exact mechanism of action of CPIP is not yet fully understood. However, it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. CPIP has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
CPIP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory prostaglandins, as well as the activation of the transcription factor NF-κB. It has also been shown to have anti-inflammatory, anti-viral, and anti-cancer properties. CPIP has also been studied for its role in the regulation of gene expression and its ability to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using CPIP in laboratory experiments include its low cost, ease of synthesis, and its wide range of biochemical and physiological effects. However, there are also some limitations to using CPIP in laboratory experiments, such as its instability in the presence of light and oxygen, and its potential to cause skin irritation.

Future Directions

The future directions of CPIP research include further studies into its potential applications in the treatment of various diseases and conditions, such as cancer, inflammation, and viral infections. Additionally, further research is needed to better understand the exact mechanism of action of CPIP and its potential to modulate the immune system. Additionally, further studies into the potential side effects of CPIP are needed, as well as the development of more efficient synthesis methods. Finally, further research is needed to better understand the role of CPIP in the regulation of gene expression.

Synthesis Methods

CPIP can be synthesized through a number of methods, including the condensation of 2-cyclopropyl-N-phenylhydrazine and ethyl 2-imidazole-4-carboxylate, as well as the reaction of 2-cyclopropyl-N-phenylhydrazine and ethyl 2-imidazole-4-carboxylate with isocyanic acid. The product can then be recrystallized from a mixture of ethanol and water.

Scientific Research Applications

CPIP has been studied for its potential applications in the treatment of a variety of diseases and conditions, including cancer, inflammation, and viral infections. It has been shown to have anti-inflammatory, anti-viral, and anti-cancer properties, making it a promising drug candidate for the treatment of these diseases. CPIP has also been studied for its role in the regulation of gene expression, as well as its ability to modulate the immune system.

Properties

IUPAC Name

2-cyclopropyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(17-12-4-2-1-3-5-12)13-8-9-15-18-14(11-6-7-11)10-20(15)19-13/h1-5,8-11H,6-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDWONFNYQEXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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